Availability: Commercial suppliers offer TF-imidazole-carbaldehyde, suggesting potential research interest (Pharmint, JK Chemical: ).
Structural Features: The presence of the imidazole ring and the carbaldehyde functional group suggests TF-imidazole-carbaldehyde might be investigated for its potential biological activity. Imidazole rings are found in essential biomolecules like histidine, and carbaldehydes can participate in various condensation reactions. However, specific research areas are unclear at this time.
Further Exploration:
Scientific publications databases like ScienceDirect, Scopus, or Web of Science can be searched using the CAS Registry Number (497855-74-0) or the full chemical name for TF-imidazole-carbaldehyde to identify recent research articles mentioning this compound.
Patent databases might also reveal applications exploring the use of TF-imidazole-carbaldehyde in specific research fields.
1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde is a chemical compound characterized by its unique trifluoroethyl substituent on the imidazole ring. The molecular formula for this compound is C6H6F3N2O, and it has a molecular weight of approximately 180.12 g/mol. The presence of a trifluoroethyl group enhances its lipophilicity and potentially alters its reactivity and biological interactions compared to other imidazole derivatives.
The chemical reactivity of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde can be attributed to the aldehyde functional group and the imidazole ring. It can participate in various reactions such as:
Several methods have been reported for synthesizing 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde:
1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde has potential applications in various fields:
Interaction studies involving 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde could focus on:
Several compounds share structural similarities with 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
1-Methyl-1H-imidazole-2-carbaldehyde | 13750-81-7 | 0.98 |
5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde | 79326-88-8 | 0.79 |
1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride | 1914148-58-5 | 0.65 |
Imidazo[1,2-a]pyridine-3-carbaldehyde | 6188-43-8 | 0.65 |
The uniqueness of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde lies primarily in its trifluoroethyl substituent which significantly alters its physicochemical properties compared to other imidazole derivatives. This modification may enhance lipophilicity and influence biological interactions, making it a compound of interest for further research and development in medicinal chemistry.